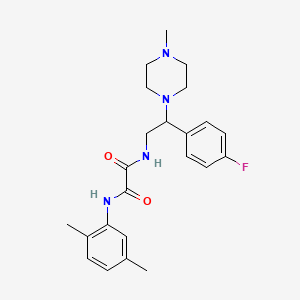

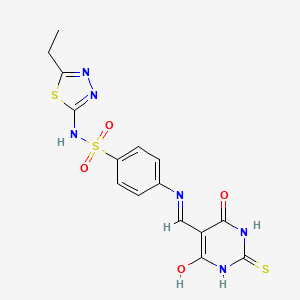

![molecular formula C20H19F3N4O2 B2492017 6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide CAS No. 880811-39-2](/img/structure/B2492017.png)

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound "6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide" is of significant interest in the field of organic and medicinal chemistry due to its unique structural features and potential applications. This compound belongs to a class of benzotriazinyl derivatives known for their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of benzotriazinyl derivatives involves complex organic reactions that provide a pathway to introduce various substituents into the benzotriazinyl core, thereby modifying its chemical and physical properties. Techniques such as microwave irradiation conditions have been employed to synthesize derivatives efficiently, highlighting the ongoing developments in synthetic methodologies for these compounds (Ashok et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of benzotriazinyl derivatives reveals their complex stereochemistry and conformational preferences. Studies involving NMR spectroscopy and X-ray crystallography have provided insights into the stereochemical properties and molecular conformations of these compounds, demonstrating the influence of substituents on their structural characteristics (Katritzky et al., 1999).

Chemical Reactions and Properties

Benzotriazinyl derivatives undergo a variety of chemical reactions that allow for further functionalization of the molecule. These reactions include interactions with organosilicon, organophosphorus, organozinc, and Grignard reagents, enabling the synthesis of a wide range of substituted pyrrolidines and other heterocyclic compounds. The reactivity of these compounds is a key area of study, contributing to their versatility in chemical synthesis (Katritzky et al., 1999).

Physical Properties Analysis

The physical properties of benzotriazinyl derivatives, such as melting points, solubility, and stability, are crucial for their application in various fields. For example, the stability of these radicals in solutions and their thermal stability have been extensively studied, revealing that some derivatives are stable well past their melting points and possess significant resistance to decomposition (Constantinides et al., 2011).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds, such as their electrochemical behavior and interactions with various reagents, are of great interest. These properties are influenced by the electronic structure of the benzotriazinyl core and the nature of the substituents, affecting their reactivity and potential applications in organic synthesis and medicinal chemistry (Morgan et al., 2014).

Aplicaciones Científicas De Investigación

Engineering Molecular Crystals

Hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene and its derivatives demonstrate the ability to create hydrogen-bonded, noninterpenetrated three-dimensional networks. These compounds are notable for their potential in engineering molecular crystals with predetermined properties, showcasing high numbers of hydrogen bonds per molecule and significant volume accessibility to guests. This research underscores the critical role of maintaining consistent molecular shapes in crystal engineering efforts (Maly, Gagnon, Maris, & Wuest, 2007).

Antimicrobial Activity of Arylazopyrazole Compounds

The synthesis and evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds have been explored for their antimicrobial activity. These compounds, which incorporate similar core structures, have been tested against various bacteria and fungi, highlighting their potential as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Hydrogen-Bonded Polyphilic Block Mesogens

Research into 2,4-diamino-6-phenyl-1,3,5-triazines has led to the development of hydrogen-bonded dimeric supermolecules that organize into infinite ribbons. These compounds exhibit potential for creating columnar phases on a hexagonal lattice, indicating their significance in the development of materials with specific structural properties (Kohlmeier & Janietz, 2006).

Towards Multifunctional Materials

The oxidation and modification of Blatter radicals have facilitated the synthesis of N-(benzotriazin-6-yl)carboxamides and their conversion into thiazolo[5',4':4,5]benzo[1,2-e][1,2,4]triazin-4-yls. These processes highlight the progress towards creating air-stable, highly delocalized radicals with good reversible electrochemical behavior, indicating their potential in multifunctional material applications (Berezin et al., 2012).

Organic Photovoltaic Applications

The synthesis of benzotriazole-based polymer donors for organic photovoltaics has demonstrated significant potential in enhancing solar cell performance. These compounds, featuring molecular planarity and specific substituents, have shown promise in achieving efficient power conversion efficiencies, indicating their relevance in the field of renewable energy (Lee et al., 2020).

Propiedades

IUPAC Name |

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N4O2/c21-20(22,23)14-9-11-15(12-10-14)24-18(28)8-2-1-5-13-27-19(29)16-6-3-4-7-17(16)25-26-27/h3-4,6-7,9-12H,1-2,5,8,13H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTANVHJREKAVQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

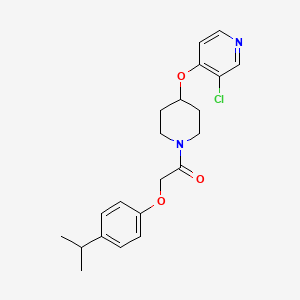

![4-[(1,1-Dioxothian-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2491936.png)

![2-(3-chloro-4-ethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2491944.png)

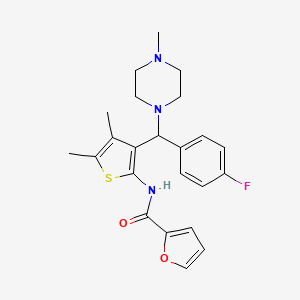

![1-{3-[Benzyl(methyl)amino]propyl}-3-(2-chloro-4-fluorophenoxy)-4-(1,3-thiazol-4-yl)azetidin-2-one](/img/structure/B2491948.png)

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2491949.png)

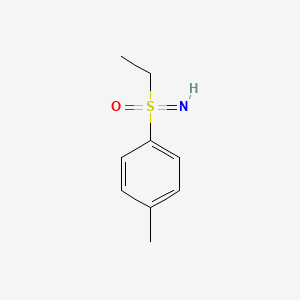

![2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2491951.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2491954.png)

![1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone](/img/structure/B2491955.png)

![3,6-dichloro-N-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2491957.png)